molecular formula C3H7NNaS2+ B093518 Sodium dimethyldithiocarbamate CAS No. 128-04-1

Sodium dimethyldithiocarbamate

Cat. No.: B093518
CAS No.: 128-04-1
M. Wt: 144.22 g/mol
InChI Key: VMSRVIHUFHQIAL-UHFFFAOYSA-M
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Description

Dibenzylamine, also known as N,N-dibenzylamine, is an organic compound with the chemical formula C14H15N. It is a secondary amine where two benzyl groups are attached to a nitrogen atom. This compound is a colorless to pale yellow liquid with a characteristic amine odor. Dibenzylamine is used in various chemical reactions and industrial applications due to its unique chemical properties.

Scientific Research Applications

Dibenzylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Dibenzylamine derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is used in the development of drugs and therapeutic agents due to its ability to interact with biological molecules.

    Industry: Dibenzylamine is used as an intermediate in the production of dyes, rubber chemicals, and other industrial products.

Mechanism of Action

Target of Action

Sodium dimethyldithiocarbamate (Dibam) is a widely used heavy metal chelating agent . It primarily targets heavy metals in the environment, capturing and removing them . This makes Dibam particularly useful in waste water streams and soil remediation applications .

Mode of Action

The mode of action for Dibam is associated with the release of carbon disulfide (CS2), a causative agent for peripheral neuropathy . It acts by interfering with the function of lipoic acid . Dibam is effective over a wide pH range and provides nearly complete precipitation of metals even in the presence of other chelating or sequestering agents .

Biochemical Pathways

The principal glucose oxidation pathway of the fungus Fusarium oxysporum f. sp. lycopersici, which is affected by Dibam, was found to be the pentose cycle .

Pharmacokinetics

This compound trihydrate (SDDCT) is the main metabolite of disulfiram, an aldehyde dehydrogenase inhibitor . It acts as a chelating agent and is highly used to mobilize toxic metals from human tissues and experimental animals . More detailed pharmacokinetic studies, including absorption, distribution, metabolism, and excretion (ADME) properties, are needed to fully understand the bioavailability of Dibam.

Result of Action

The main effect of Dibam is to delay the complete oxidation of glucose to CO2 . It interferes with biosynthetic activities rather than enzymes of catabolic pathways . In the concentration range between 0.5 to 10.0×10-2 M Dibam, dose-response curves were bimodal with respect to spore germination, colony development, and CO2 production .

Action Environment

Dibam is highly effective at capturing and removing metals from the environment . It is particularly useful as a metal precipitating agent for waste water streams and soil remediation applications . Its effectiveness is observed over a wide pH range . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzylamine can be synthesized through several methods:

    Hydrogenation of Benzylideneaniline: This method involves the catalytic hydrogenation of benzylideneaniline in the presence of a palladium catalyst.

    Reductive Amination: Benzaldehyde reacts with ammonia or primary amines in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a nickel catalyst.

    N-Alkylation of Aniline: Aniline can be alkylated with benzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods: In industrial settings, dibenzylamine is typically produced through the hydrogenation of benzaldehyde in the presence of ammonia and a palladium catalyst. This method is preferred due to its efficiency and high yield.

Types of Reactions:

    Oxidation: Dibenzylamine can undergo oxidation to form N-benzylidenebenzylamine and benzaldehyde.

    Reduction: It can be reduced to benzylamine using reducing agents like lithium aluminum hydride.

    Substitution: Dibenzylamine can participate in nucleophilic substitution reactions, where the benzyl groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas over a nickel catalyst.

    Substitution: Benzyl chloride or other alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: N-benzylidenebenzylamine and benzaldehyde.

    Reduction: Benzylamine.

    Substitution: Various substituted dibenzylamines depending on the substituent used.

Comparison with Similar Compounds

Dibenzylamine can be compared with other similar compounds such as benzylamine, N-methylbenzylamine, and N,N-dimethylbenzylamine:

    Benzylamine: Unlike dibenzylamine, benzylamine has only one benzyl group attached to the nitrogen atom. It is a primary amine and has different reactivity and applications.

    N-Methylbenzylamine: This compound has one benzyl group and one methyl group attached to the nitrogen atom. It exhibits different chemical properties and reactivity compared to dibenzylamine.

    N,N-Dimethylbenzylamine: This compound has one benzyl group and two methyl groups attached to the nitrogen atom. It is more sterically hindered and has different reactivity compared to dibenzylamine.

Dibenzylamine is unique due to its two benzyl groups, which confer specific chemical properties and reactivity, making it valuable in various chemical and industrial applications.

Properties

IUPAC Name

sodium;N,N-dimethylcarbamodithioate
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InChI

InChI=1S/C3H7NS2.Na/c1-4(2)3(5)6;/h1-2H3,(H,5,6);/q;+1/p-1
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InChI Key

VMSRVIHUFHQIAL-UHFFFAOYSA-M
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Canonical SMILES

CN(C)C(=S)[S-].[Na+]
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Molecular Formula

C3H6NNaS2
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DSSTOX Substance ID

DTXSID6027050
Record name Sodium dimethyldithiocarbamate
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Molecular Weight

143.21 g/mol
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Physical Description

Crystals or liquid. Becomes anhydrous at 266 °F. (NTP, 1992), Liquid, 40% aqueous solution: Yellow liquid; [HSDB] Off-white to cream colored flakes; [MSDSonline]
Record name SODIUM DIMETHYLDITHIOCARBAMATE
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Record name Carbamodithioic acid, N,N-dimethyl-, sodium salt (1:1)
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Solubility

Miscible with water
Record name SODIUM N,N-DIMETHYLDITHIOCARBAMATE
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Density

1.43 g/mL at 20 °C
Record name SODIUM N,N-DIMETHYLDITHIOCARBAMATE
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Color/Form

Yellow liquid (40% w/w aqueous solution)

CAS No.

128-04-1, 72140-17-1
Record name SODIUM DIMETHYLDITHIOCARBAMATE
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Record name Sodium dimethyldithiocarbamate
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Record name Carbamic acid, dimethyldithio-, sodium salt, dihydrate
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Record name Sodium dimethyldithiocarbamate
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Melting Point

110 °C
Record name SODIUM N,N-DIMETHYLDITHIOCARBAMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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